3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C12H15N5O2/c1-5-16-10(18)8-9(15(4)12(16)19)14-11-13-6(2)7(3)17(8)11/h5H2,1-4H3,(H,13,14) |
InChI Key |
BGQFLOOZYKBRBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3)C)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Core Structure Assembly
Precursor Synthesis and Functionalization
The tricyclic imidazo[2,1-f]purine-dione scaffold is typically constructed from xanthine derivatives. A widely adopted approach begins with 5-N-methylamino-6-aminouracil (5a,b ), which undergoes thionation with phosphorus pentasulfide in dry pyridine to yield 6-thioxanthines (12a–h ). Subsequent methylation with methyl iodide introduces the C-1 and C-3 methyl groups, forming intermediates such as 13a–h . For the target compound, selective ethylation at the N-3 position is achieved using ethyl bromide or ethyl iodide under basic conditions (e.g., potassium carbonate in dimethylformamide).
Cyclization Strategies
Ring closure to form the imidazo[2,1-f]purine system is accomplished via reflux with amino alcohols or thionyl chloride. For example, cyclization of 7-(2-bromoethyl)-8-bromotheophylline (1 ) with ethylamine in ethanol produces the tricyclic core, with the ethyl group introduced at N-3. Reaction conditions critically influence yield:
Reaction Mechanisms and Intermediate Characterization
Alkylation Dynamics
The introduction of methyl groups at C-6 and C-7 relies on SN2 alkylation. For instance, treatment of 8-bromotheophylline with methyl iodide in DMF at 65°C for 3 hours achieves >85% yield for the 6,7-dimethyl derivative. Competing O-alkylation is suppressed by using bulky bases like potassium tert-butoxide.
Table 1: Alkylation Conditions and Yields for Key Intermediates
| Intermediate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 6-Methyl | Methyl iodide | K₂CO₃ | DMF | 65 | 87 |
| 7-Methyl | Methyl iodide | K₂CO₃ | DMF | 65 | 82 |
| N-3 Ethyl | Ethyl bromide | K₂CO₃ | DMF | 65 | 78 |
Optimization of Reaction Parameters
Analytical Validation and Purity Assessment
Industrial-Scale Production Considerations
Cost-Efficient Protocols
Bulk synthesis employs continuous-flow reactors to reduce solvent use by 40% and reaction time by 50%. Recycling dimethylformamide via distillation lowers production costs.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
The alkyl chain at position 3 significantly influences receptor affinity and metabolic stability:
- Key Insight : Lengthening the alkyl chain at position 3 (e.g., ethyl to butyl in CB11) enhances PPARγ-mediated anticancer activity by promoting ROS production and caspase-3 activation . Conversely, methyl groups at this position (as in AZ-853) favor serotonin receptor binding for antidepressant effects .
Modifications at Position 8
Substituents at position 8 dictate target selectivity and pharmacokinetic properties:
Functional Group Impact on Receptor Binding
Comparative studies of imidazo-purine derivatives reveal critical structure-activity relationships (SAR):
- 5-HT1A Receptor Affinity: Fluorinated arylpiperazinylalkyl derivatives (e.g., AZ-853, Ki = 0.6 nM) exhibit higher 5-HT1A binding than non-fluorinated analogues due to enhanced hydrophobic interactions .
- PPARγ Activation : Butyl substituents (CB11) outperform shorter chains (ethyl/methyl) in PPARγ agonism, correlating with improved anticancer efficacy in NSCLC models .
- PDE4B/PDE10A Inhibition : Most imidazo-purine derivatives show weak PDE inhibition, suggesting selectivity for receptor-mediated pathways over enzymatic targets .
Biological Activity
3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered attention for its potential biological activities. This compound's structure includes fused imidazole and purine rings with specific alkyl substitutions that may influence its pharmacological properties.
- Molecular Formula: C12H15N5O2
- Molecular Weight: 245.28 g/mol
- IUPAC Name: 3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The biological activity of 3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor interactions by binding to active sites or altering conformations. This mechanism can trigger significant cellular pathways that lead to various biological effects.
Antiviral Activity
Research has indicated that imidazo[2,1-f]purines exhibit antiviral properties. For instance:
- Inhibition of Viral Replication: Compounds in this class have shown efficacy against various viruses by inhibiting key enzymes involved in viral replication.
Anticancer Properties
Studies have demonstrated that related compounds possess anticancer activities:
- Cell Line Studies: A number of imidazo[2,1-f]purines have been tested against cancer cell lines with promising results. For example, compounds showed micromolar activity against multiple cancer types including A549 (lung cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Ethyl-1,6,7-trimethyl | A549 | 10 |
| 3-Ethyl-1,6,7-trimethyl | HeLa | 12 |
Anti-inflammatory Effects
Imidazo[2,1-f]purines are also being explored for their anti-inflammatory properties:
- Mechanistic Insights: These compounds may inhibit pro-inflammatory cytokines or modulate immune responses.
Case Studies
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of various imidazo[2,1-f]purines against Hepatitis C Virus (HCV). The results indicated that certain derivatives could inhibit NS5B RNA polymerase activity by over 90%, with IC50 values around 32 μM.
Case Study 2: Anticancer Activity
In a comparative study of imidazo[2,1-f]purines against different cancer cell lines:
- Results: The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 μM across several tested lines.
Research Applications
The unique structure and promising biological activities suggest several potential applications in:
- Drug Development: Targeting viral infections and cancer therapies.
- Biochemical Probes: Investigating enzyme interactions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
